molecular formula C12H10ClFN2O2 B8658826 1-{[(4-Chlorophenyl)methoxy]methyl}-5-fluoropyrimidin-2(1H)-one CAS No. 88045-91-4

1-{[(4-Chlorophenyl)methoxy]methyl}-5-fluoropyrimidin-2(1H)-one

Cat. No. B8658826
Key on ui cas rn: 88045-91-4
M. Wt: 268.67 g/mol
InChI Key: ZZMXIVCILOZYLR-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

was prepared as described in Example 3 from 4-chlorobenzyl chloromethyl ether (see Preparation 5a and 5b) (4 mmol) and 5-fluoropyrimidin-2-one (4 mmol) by allowing the reaction to proceed for 6 hours at room temperature; yield 70% (0.75 g), m.p. 103° C. 1H NMR (CDCl3): δ4.62 (CH2Ph), 5.30 (CH2N), 7.17 (Ph), 7.63 and 8.53 (H-4, H-6). IR(KBr): 1670 cm-1 (CO).
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.[F:12][C:13]1[CH:14]=[N:15][C:16](=[O:19])[NH:17][CH:18]=1>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][O:3][CH2:2][N:17]2[CH:18]=[C:13]([F:12])[CH:14]=[N:15][C:16]2=[O:19])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
ClCOCC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
4 mmol
Type
reactant
Smiles
FC=1C=NC(NC1)=O
Step Three
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=CC=C(COCN2C(N=CC(=C2)F)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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